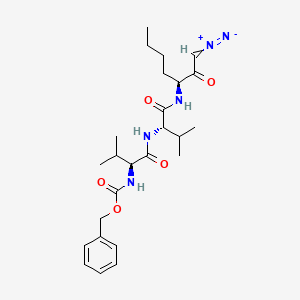

Z-Val-Val-Nle-diazomethylketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(3S)-1-diazo-2-oxoheptan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O5/c1-6-7-13-19(20(31)14-27-26)28-23(32)21(16(2)3)29-24(33)22(17(4)5)30-25(34)35-15-18-11-9-8-10-12-18/h8-12,14,16-17,19,21-22H,6-7,13,15H2,1-5H3,(H,28,32)(H,29,33)(H,30,34)/t19-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPZPLSBQVJCBO-BVSLBCMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C=[N+]=[N-])NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-Val-Val-Nle-diazomethylketone: A Technical Guide to its Mechanism of Action as a Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-Val-Val-Nle-diazomethylketone is a potent and highly selective irreversible inhibitor of cysteine proteases, with a primary focus on cathepsin S. Its mechanism of action involves the specific and covalent modification of the active site cysteine residue, rendering the enzyme inactive. This technical guide provides an in-depth analysis of the inhibitor's mechanism, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the underlying biochemical processes.

Core Mechanism of Action

This compound belongs to the class of affinity-labeling inhibitors. The peptidic portion of the molecule (Z-Val-Val-Nle) directs the inhibitor to the active site of specific cysteine proteases, particularly those with a preference for hydrophobic residues in the S2 and S3 pockets. The key to its irreversible inhibitory action lies in the diazomethylketone functional group.

The inactivation process is a two-step mechanism:

-

Reversible Binding: The inhibitor initially binds non-covalently to the active site of the target cysteine protease, forming a reversible enzyme-inhibitor complex. This binding is guided by the interactions between the peptidyl portion of the inhibitor and the substrate-binding pockets of the enzyme.

-

Irreversible Covalent Modification: Following initial binding, the nucleophilic thiol group of the active site cysteine residue attacks the electrophilic carbon of the diazomethylketone moiety. This leads to the displacement of the diazo group as nitrogen gas (N₂) and the formation of a stable covalent thioether bond between the inhibitor and the enzyme. This covalent modification permanently inactivates the enzyme.

The reaction is pH-dependent, with the rate of inactivation increasing at a lower pH, which facilitates the protonation of the diazomethyl group, making it a better leaving group.

Quantitative Data: Inhibition Profile

| Target Enzyme | Inhibitor | Parameter | Value | Reference |

| Cathepsin S | Z-Leu-Leu-Nle-CHN₂ | k₂ₙ𝒹 (M⁻¹s⁻¹) | 4.6 x 10⁶ | [1] |

| Cathepsin S | Z-Val-Val-Nle-CHN₂ | Selectivity vs. Cathepsin L | >300-fold more effective | [1] |

Note: The k₂ₙ𝒹 value for the closely related inhibitor Z-Leu-Leu-Nle-CHN₂ provides an indication of the high potency of this class of diazomethylketone inhibitors against cathepsin S.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound.

Cathepsin S Activity Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available cathepsin S activity assay kits.

Materials:

-

Recombinant human cathepsin S

-

Cathepsin S Assay Buffer (e.g., 50 mM MES, pH 6.5, containing 5 mM DTT and 2.5 mM EDTA)

-

Cathepsin S Substrate (e.g., Z-VVR-AMC; 7-amino-4-methylcoumarin)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Enzyme Preparation: Prepare a working solution of recombinant human cathepsin S in Cathepsin S Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be optimized to yield a linear reaction rate over the desired time course.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in Cathepsin S Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

-

Assay Setup:

-

To each well of a 96-well plate, add 50 µL of Cathepsin S Assay Buffer.

-

Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.

-

Add 20 µL of the cathepsin S working solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding and inactivation.

-

-

Reaction Initiation: Add 20 µL of the Cathepsin S substrate solution to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Cathepsin L Activity Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available cathepsin L activity assay kits.

Materials:

-

Recombinant human cathepsin L

-

Cathepsin L Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing 5 mM DTT and 1 mM EDTA)

-

Cathepsin L Substrate (e.g., Z-FR-AMC)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

The procedure is analogous to the Cathepsin S assay, with the following modifications:

-

Use recombinant human cathepsin L and the corresponding optimized assay buffer and substrate.

-

The optimal pH for cathepsin L activity is typically more acidic (around 5.5) than for cathepsin S.

Mandatory Visualizations

Signaling Pathway of Irreversible Inhibition

Experimental Workflow for IC50 Determination

References

An In-depth Technical Guide to Z-Val-Val-Nle-diazomethylketone: A Potent Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Val-Val-Nle-diazomethylketone is a synthetic, irreversible inhibitor of cysteine proteases, demonstrating marked selectivity for cathepsin S. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and experimental applications. Detailed methodologies for key experiments, quantitative inhibitory data, and a schematic representation of its role in the MHC class II antigen presentation pathway are presented to facilitate its use in research and drug development.

Introduction

This compound, a peptidyl diazomethyl ketone, is a valuable tool for studying the physiological and pathological roles of cysteine proteases, particularly cathepsin S. Its irreversible mode of inhibition and high specificity make it a powerful reagent for elucidating the functions of its target enzymes in various biological processes.

Physicochemical Properties

| Property | Value |

| IUPAC Name | Benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-(diazomethyl)-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

| Synonyms | Z-VV-Nle-DMK, Z-Val-Val-Norleucine-diazomethylketone |

| CAS Number | 155026-49-6[1] |

| Molecular Formula | C25H37N5O5 |

| Molecular Weight | 487.60 g/mol [1] |

| Appearance | White to off-white powder[1] |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound functions as an irreversible inhibitor of cysteine proteases. The diazomethylketone moiety acts as a reactive "warhead" that covalently modifies the active site cysteine residue of the target protease, leading to its inactivation.

The primary target of this compound is cathepsin S, a lysosomal cysteine protease predominantly expressed in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages.

Quantitative Inhibitory Data

| Target Protease | Inhibition Data | Reference |

| Cathepsin S | Highly potent inhibitor | [2] |

| Cathepsin L | >380 times less effective inhibition compared to Cathepsin S | [2][3] |

| Cathepsin B | Data not available | |

| Cathepsin K | Data not available |

Note: The lack of specific Ki or IC50 values in the literature for this compound against cathepsins B and K is a current data gap. Researchers may need to determine these values empirically for their specific applications.

Biological Significance: Role in MHC Class II Antigen Presentation

Cathepsin S plays a crucial role in the major histocompatibility complex (MHC) class II antigen presentation pathway. By inhibiting cathepsin S, this compound can effectively modulate this process.

In APCs, MHC class II molecules are synthesized in the endoplasmic reticulum and associate with the invariant chain (Ii). This complex is then transported to endosomal/lysosomal compartments. For an antigenic peptide to bind to the MHC class II molecule, the Ii must be proteolytically degraded. Cathepsin S is a key enzyme responsible for the final steps of Ii degradation, cleaving it to a small fragment known as CLIP (class II-associated invariant chain peptide). Subsequently, HLA-DM facilitates the exchange of CLIP for an antigenic peptide.

By irreversibly inhibiting cathepsin S, this compound prevents the complete degradation of the invariant chain. This leads to the accumulation of Ii fragments, which remain bound to the MHC class II molecule, thereby blocking the binding of antigenic peptides and their subsequent presentation to CD4+ T cells.

Experimental Protocols

General Handling and Preparation

This compound is typically supplied as a lyophilized powder. For experimental use, it should be reconstituted in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to prepare fresh dilutions from the stock solution for each experiment. Due to its reactive nature, prolonged storage of diluted solutions is not advised.

In Vitro Cathepsin Activity Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against purified cathepsins.

Materials:

-

Purified recombinant human cathepsin S, L, B, or K

-

Appropriate fluorogenic cathepsin substrate (e.g., Z-VVR-AMC for cathepsin S, Z-FR-AMC for cathepsins L and B)

-

Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

-

This compound stock solution in DMSO

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only control.

-

Add the diluted inhibitor or DMSO control to the wells of the 96-well plate.

-

Add the purified cathepsin enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.

-

Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay: Inhibition of Invariant Chain Degradation

This protocol describes how to assess the effect of this compound on the processing of the invariant chain in antigen-presenting cells.

Materials:

-

Antigen-presenting cells (e.g., human B-lymphoblastoid cell line, primary dendritic cells)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibodies for Western blotting: anti-invariant chain (specific for the p10 fragment), anti-cathepsin S, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Seed the antigen-presenting cells in appropriate culture vessels and allow them to adhere or reach the desired density.

-

Treat the cells with varying concentrations of this compound (a typical starting range could be 1-50 µM) or a DMSO vehicle control for a specified period (e.g., 4-24 hours).

-

After treatment, wash the cells with cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and then probe with primary antibodies against the invariant chain (p10 fragment) and cathepsin S. Also, probe for a loading control.

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

-

Analyze the band intensities to determine the effect of the inhibitor on the accumulation of the invariant chain p10 fragment and the levels of cathepsin S.

Synthesis of Peptidyl Diazomethylketones

The synthesis of peptidyl diazomethylketones is a multi-step process that is typically performed by specialized chemists. A general, simplified outline of the synthesis is provided below for informational purposes.

-

Peptide Synthesis: The peptide backbone (e.g., Z-Val-Val-Nle) is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.

-

Activation of the C-terminus: The C-terminal carboxylic acid of the peptide is activated, often by conversion to an acid chloride or a mixed anhydride.

-

Reaction with Diazomethane: The activated peptide is then reacted with diazomethane (a hazardous and explosive reagent that requires specialized handling) to form the diazomethylketone.

-

Purification: The final product is purified using techniques such as chromatography to yield the pure this compound.

Disclaimer: The synthesis of diazomethane and its use in chemical reactions should only be carried out by trained professionals in a properly equipped laboratory with appropriate safety precautions.

Conclusion

This compound is a highly selective and potent irreversible inhibitor of cathepsin S. Its ability to disrupt the MHC class II antigen presentation pathway makes it an invaluable research tool for immunology, oncology, and autoimmune disease research. The data and protocols provided in this guide are intended to support researchers in the effective application of this compound in their studies. Further characterization of its inhibitory profile against a broader range of proteases will continue to refine its utility as a specific chemical probe.

References

- 1. Z-Val-Val-Nle Diazomethyl Ketone 50 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Strategies to reduce dendritic cell activation through functional biomaterial design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermo Scientific Chemicals Z-Val-Val-Nle Diazomethyl Ketone | Fisher Scientific [fishersci.ca]

Z-Val-Val-Nle-diazomethylketone: A Technical Guide to its Function as a Potent and Selective Cathepsin S Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Val-Val-Nle-diazomethylketone is a potent, irreversible, and highly selective inhibitor of cathepsin S, a cysteine protease with critical roles in the immune system and other physiological and pathological processes. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for its use, and a visualization of its impact on the MHC class II antigen presentation pathway. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in their studies.

Core Function and Mechanism of Action

This compound is a peptide-based irreversible inhibitor belonging to the diazomethylketone class of compounds. Its primary function is the potent and selective inactivation of cathepsin S, a lysosomal cysteine protease.

The mechanism of action involves the diazomethylketone moiety, which acts as a reactive "warhead." The peptide sequence (Z-Val-Val-Nle) directs the inhibitor to the active site of cathepsin S. Once in the active site, the catalytic cysteine residue attacks the diazomethyl group, leading to the formation of a covalent thioether bond. This irreversible modification of the active site cysteine renders the enzyme inactive. Peptidyl diazomethyl ketones are known to be specific inactivators of thiol proteinases[1][2].

Quantitative Data: Inhibitory Potency and Selectivity

This compound exhibits remarkable selectivity for cathepsin S over other related cysteine proteases. This high selectivity is a key advantage for its use as a specific tool to probe the function of cathepsin S in complex biological systems.

| Target Protease | Inhibitor | Relative Potency/Selectivity | Reference |

| Cathepsin S | This compound | Highly Potent Inhibitor | [3] |

| Cathepsin L | This compound | Over 380 times less effective than against Cathepsin S.[2] | [4] |

| Cathepsin B | Data not available | Data not available | |

| Cathepsin K | Data not available | Data not available | |

| Calpain | Data not available | Data not available |

Impact on Signaling Pathways: MHC Class II Antigen Presentation

Cathepsin S plays a crucial role in the major histocompatibility complex (MHC) class II antigen presentation pathway. This pathway is essential for the activation of CD4+ T helper cells and the initiation of an adaptive immune response. This compound, by inhibiting cathepsin S, directly modulates this pathway.

In antigen-presenting cells (APCs), newly synthesized MHC class II molecules associate with the invariant chain (Ii). This complex is transported to endosomal/lysosomal compartments where the Ii chain is sequentially degraded by proteases. Cathepsin S is the principal enzyme responsible for the final proteolytic step, cleaving the remaining p10 fragment of the Ii chain to generate the class II-associated invariant chain peptide (CLIP).[5][6][7] The removal of CLIP is a prerequisite for the loading of antigenic peptides derived from extracellular pathogens onto the MHC class II molecule. The resulting peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T cells.

By inhibiting cathepsin S, this compound prevents the degradation of the Ii p10 fragment.[3] This leads to an accumulation of MHC class II molecules bound to this larger Ii fragment and a reduction in the loading of antigenic peptides. Consequently, the presentation of antigens to CD4+ T cells is significantly impaired.

Experimental Protocols

In Vitro Cathepsin S Inhibition Assay

This protocol is adapted from commercially available fluorometric cathepsin S activity assay kits and can be used to determine the in vitro potency of this compound.

Materials:

-

Recombinant human cathepsin S

-

Cathepsin S fluorogenic substrate (e.g., Z-VVR-AFC)

-

Assay Buffer (e.g., 50 mM MES, 5 mM DTT, pH 6.5)

-

This compound

-

DMSO (for dissolving the inhibitor)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission ~400/505 nm for AFC)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the inhibitor in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

-

In a 96-well plate, add the inhibitor dilutions or vehicle control.

-

Add recombinant human cathepsin S to each well to a final concentration in the low nanomolar range.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity over time using a microplate reader.

-

Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Cellular Cathepsin S Inhibition and Invariant Chain Processing Assay

This protocol describes how to assess the effect of this compound on cathepsin S activity and Ii processing in a cellular context.

Materials:

-

Antigen-presenting cells (e.g., B-lymphocytes, dendritic cells, or macrophages)

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors, excluding cysteine protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Primary antibodies: anti-Ii (p10 fragment specific), anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture antigen-presenting cells to the desired density.

-

Treat the cells with various concentrations of this compound (a typical starting range could be 1-50 µM) or vehicle (DMSO) for a specified time (e.g., 2-24 hours).

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells in Lysis Buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the p10 fragment of the invariant chain.

-

Probe with a loading control antibody (e.g., anti-β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of the inhibitor on the accumulation of the Ii p10 fragment.

Conclusion

This compound is a valuable research tool for the specific inhibition of cathepsin S. Its high potency and selectivity make it superior to more general cysteine protease inhibitors for elucidating the specific roles of cathepsin S in various biological processes, particularly in the context of antigen presentation and immune regulation. The protocols and information provided in this guide are intended to facilitate the effective use of this compound in research and drug development settings. Further studies are warranted to fully characterize its inhibitory profile against a broader range of proteases and to explore its therapeutic potential.

References

- 1. undefined | Contact Us | thermofisher.com [thermofisher.com]

- 2. Thermo Scientific Chemicals Z-Val-Val-Nle Diazomethyl Ketone 50 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The affinity-labelling of cathepsin S with peptidyl diazomethyl ketones. Comparison with the inhibition of cathepsin L and calpain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Degradation of Mouse Invariant Chain: Roles of Cathepsins S and D and the Influence of Major Histocompatibility Complex Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cathepsin S Controls the Trafficking and Maturation of Mhc Class II Molecules in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

Z-Val-Val-Nle-diazomethylketone: A Technical Guide to a Potent Cathepsin S Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-Val-Val-Nle-diazomethylketone (Z-VVN-DMK), a potent and selective irreversible inhibitor of Cathepsin S (CatS). This document covers the inhibitor's mechanism of action, quantitative efficacy data, and detailed experimental protocols for its application in research settings.

Introduction to Cathepsin S

Cathepsin S is a lysosomal cysteine protease belonging to the papain superfamily.[1] Predominantly expressed in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages, Cathepsin S plays a pivotal role in the adaptive immune response.[2][3] Its primary function is the proteolytic degradation of the invariant chain (Ii) chaperone, which is associated with newly synthesized MHC class II molecules.[4][5] The final cleavage of the class II-associated invariant chain peptide (CLIP) fragment by Cathepsin S is a critical step, freeing the peptide-binding groove of the MHC class II molecule to allow for the loading of antigenic peptides.[4][6] This complex is then presented on the cell surface for recognition by CD4+ T cells, initiating an immune response.[5][7]

Unlike many other lysosomal cathepsins, Cathepsin S remains active at a neutral pH, allowing it to function both within endosomal/lysosomal compartments and in the extracellular space.[8][9] Dysregulated Cathepsin S activity has been implicated in the pathology of various autoimmune diseases, including rheumatoid arthritis and psoriasis, as well as in atherosclerosis and certain cancers, making it a significant therapeutic target.[3][10][11][12]

This compound: An Irreversible Inhibitor

This compound is a peptidyl diazomethyl ketone designed as a specific, irreversible inhibitor of thiol proteinases.[13][14] It functions through affinity labeling, where the diazomethyl ketone group forms a covalent thioether bond with the active site cysteine residue (Cys25) of Cathepsin S, leading to its inactivation.[3][15]

Peptidyl diazomethyl ketones have been developed to be highly effective and selective reagents for Cathepsin S.[15] this compound demonstrates remarkable selectivity for Cathepsin S over other related cysteine proteases, such as Cathepsin L.[15][16] Studies have shown it to be over 300 times more effective at inactivating Cathepsin S than Cathepsin L, providing a valuable tool for distinguishing the roles of these closely related enzymes in biological systems.[15]

The efficacy of peptidyl diazomethyl ketones against Cathepsin S has been quantified through kinetic studies. The data below highlights the potency and selectivity of Z-VVN-DMK and a related compound compared to other cathepsins.

| Inhibitor | Target Protease | Second-Order Rate Constant (k2nd) M⁻¹s⁻¹ | Selectivity Ratio (CatS vs. CatL) | Reference |

| Z-Val-Val-Nle-CHN₂ | Cathepsin S | Not explicitly stated, but highly effective | >300-fold more effective against CatS than CatL | [15] |

| Z-Val-Val-Nle-CHN₂ | Cathepsin L | - | - | [15] |

| Z-Leu-Leu-Nle-CHN₂ | Cathepsin S | 4.6 x 10⁶ (at pH 6.5, 25°C) | - | [15] |

| Z-Phe-Tyr(t-Bu)CHN₂ | Cathepsin S | - | ~10,000-fold less effective against CatS than CatL | [15] |

| Z-Phe-Tyr(t-Bu)CHN₂ | Cathepsin L | - | - | [15] |

Signaling Pathway and Mechanism of Action

Cathepsin S is integral to the MHC Class II antigen presentation pathway. The following diagram illustrates this process and the point of inhibition by Z-VVN-DMK.

Caption: Role of Cathepsin S in MHC Class II antigen presentation and its inhibition.

Experimental Protocols

This protocol details a method for measuring Cathepsin S activity in cell lysates and assessing its inhibition by this compound using a fluorogenic substrate.

A. Materials and Reagents

-

Cells: 1-5 x 10⁶ antigen-presenting cells (e.g., B-cells, macrophages).

-

Inhibitor: this compound (prepared in DMSO).

-

Substrate: Z-VVR-AFC (amino-4-trifluoromethylcoumarin) or Ac-VVR-AFC, 10 mM stock in DMSO.[17]

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% Triton X-100, 10% glycerol, 1 mM EDTA. Keep on ice.[17]

-

Reaction Buffer: 100 mM Sodium Acetate (pH 5.5), 10 mM DTT.[18]

-

Equipment: Microcentrifuge, fluorometer or fluorescent microplate reader, 96-well black flat-bottom plates.[17]

B. Cell Lysate Preparation

-

Harvest 1-5 x 10⁶ cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 50-100 µL of chilled Cell Lysis Buffer.[17]

-

Incubate the lysate on ice for 10-15 minutes.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet cell debris.[17]

-

Transfer the supernatant (cell lysate) to a new, pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

C. Inhibition Assay Procedure

-

In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

For inhibitor wells, add a desired concentration of Z-VVN-DMK (e.g., 2 µL of a stock solution). For control wells, add an equivalent volume of DMSO.

-

Add 50 µL of Reaction Buffer to each sample.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 2 µL of the 10 mM substrate Z-VVR-AFC to each well (final concentration: ~200 µM).

-

Immediately measure the fluorescence in a plate reader (Excitation: 400 nm, Emission: 505 nm) in kinetic mode for 1-2 hours at 37°C, taking readings every 1-2 minutes.[17] Alternatively, perform an endpoint reading after 1-2 hours of incubation.[17]

D. Data Analysis

-

Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve for each well.

-

Determine the percent inhibition by comparing the reaction rate of inhibitor-treated samples to the DMSO control: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100

-

Plot percent inhibition against a range of inhibitor concentrations to determine the IC₅₀ value.

Caption: Workflow for the Cathepsin S fluorometric inhibition assay.

The specific, optimized synthesis of this compound is typically proprietary. However, the general synthesis of peptidyl diazomethyl ketones involves a multi-step process rooted in standard peptide chemistry.

-

Peptide Backbone Assembly: The protected peptide backbone (Z-Val-Val-Nle) is synthesized, commonly using solid-phase peptide synthesis (SPPS) or solution-phase methods. This involves the sequential coupling of N-terminally protected amino acids (e.g., Fmoc- or Z-amino acids) to a growing peptide chain. Norleucine (Nle) is used as a stable isostere of methionine, avoiding potential oxidation issues.[19]

-

Activation of the C-terminus: The C-terminal carboxylic acid of the completed peptide (Z-Val-Val-Nle-OH) is activated to form a reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.

-

Reaction with Diazomethane: The activated peptide is then reacted with an ethereal solution of diazomethane (CH₂N₂). This is a hazardous and carefully controlled step. The diazomethane attacks the activated carbonyl, and upon workup, displaces the leaving group to form the final diazomethyl ketone product (Z-Val-Val-Nle-CHN₂).

-

Purification: The final product is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry and NMR.[18]

Conclusion

This compound is a powerful and highly selective research tool for investigating the biological functions of Cathepsin S. Its irreversible mechanism of action and high selectivity over other cathepsins, particularly Cathepsin L, allow for precise interrogation of CatS-mediated pathways, such as MHC class II antigen presentation.[15][16] The experimental protocols provided herein offer a robust framework for utilizing this inhibitor to quantify Cathepsin S activity and explore its role in various physiological and pathological processes.

References

- 1. pure.qub.ac.uk [pure.qub.ac.uk]

- 2. Frontiers | Cathepsin S: molecular mechanisms in inflammatory and immunological processes [frontiersin.org]

- 3. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]

- 4. Impaired invariant chain degradation and antigen presentation and diminished collagen-induced arthritis in cathepsin S null mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of Mouse Invariant Chain: Roles of Cathepsins S and D and the Influence of Major Histocompatibility Complex Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation of mouse invariant chain: roles of cathepsins S and D and the influence of major histocompatibility complex polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specificity determinants of human cathepsin s revealed by crystal structures of complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Cathepsins and their involvement in immune responses [smw.ch]

- 12. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. undefined | Contact Us | thermofisher.com [thermofisher.com]

- 14. undefined | Contact Us | thermofisher.com [thermofisher.com]

- 15. The affinity-labelling of cathepsin S with peptidyl diazomethyl ketones. Comparison with the inhibition of cathepsin L and calpain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thermo Scientific Chemicals Z-Val-Val-Nle Diazomethyl Ketone 50 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2 - PMC [pmc.ncbi.nlm.nih.gov]

Z-Val-Val-Nle-diazomethylketone (CAS 155026-49-6): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Val-Val-Nle-diazomethylketone is a potent and highly selective irreversible inhibitor of cathepsin S, a lysosomal cysteine protease. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and its role as a research tool in studying the physiological and pathological functions of cathepsin S. This document includes a summary of its known physicochemical and inhibitory properties, a generalized experimental protocol for its use, and a discussion of the signaling pathways influenced by cathepsin S inhibition.

Introduction

This compound, with the chemical formula C25H37N5O5 and a molecular weight of approximately 487.60 g/mol , is a peptidyl diazomethyl ketone designed as an irreversible inhibitor of cysteine proteases. Its primary target is cathepsin S, a key enzyme in the endo-lysosomal pathway, making this inhibitor a valuable tool for investigating the roles of cathepsin S in various biological processes, including immune response, cancer progression, and neuroinflammation.

Physicochemical and Inhibitory Properties

The following table summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 155026-49-6 |

| Molecular Formula | C25H37N5O5 |

| Molecular Weight | 487.60 g/mol |

| Appearance | White to off-white powder |

| Mechanism of Action | Irreversible covalent modification of the active site cysteine residue |

| Primary Target | Cathepsin S |

| Selectivity | >300-fold more effective in inactivating cathepsin S than cathepsin L[1] |

Mechanism of Action

This compound belongs to the class of peptidyl diazomethyl ketones, which are known as affinity labels for cysteine proteases. The peptide sequence (Val-Val-Nle) directs the inhibitor to the active site of cathepsin S. Once bound, the diazomethyl ketone moiety acts as a reactive electrophile, leading to the irreversible alkylation of the active site cysteine residue. This covalent modification permanently inactivates the enzyme.

References

irreversible inhibition of cathepsin S by Z-Val-Val-Nle-diazomethylketone

An In-Depth Technical Guide to the Irreversible Inhibition of Cathepsin S by Z-Val-Val-Nle-diazomethylketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the irreversible inhibition of human cathepsin S by the peptidyl diazomethylketone inhibitor, this compound (Z-Val-Val-Nle-CHN₂). Cathepsin S, a lysosomal cysteine protease, is a key enzyme in the processing of antigens for presentation by MHC class II molecules and is implicated in various pathological conditions, including autoimmune diseases, cancer, and atherosclerosis, making it a significant therapeutic target.[1][2][3] Peptidyl diazomethylketones are a class of irreversible inhibitors that act as affinity labels for cysteine proteases.[4]

Cathepsin S is a member of the papain superfamily of cysteine proteases.[5] Its catalytic activity relies on a catalytic triad within the active site, composed of Cysteine-25 (Cys25), Histidine-164 (His164), and Asparagine-184 (Asn184).[5][6] The catalytic mechanism involves the Cys25 thiol group acting as a nucleophile to attack the carbonyl carbon of the substrate's scissile bond.[5] The adjacent His164 acts as a general base, deprotonating the Cys25 thiol to form a more nucleophilic thiolate ion.[5]

This compound irreversibly inactivates cathepsin S by covalently modifying the active site Cys25 residue. The peptidyl portion of the inhibitor directs it to the enzyme's active site, where it binds in a substrate-like manner. The diazomethylketone "warhead" is then attacked by the nucleophilic Cys25 thiolate. This process is facilitated by the protonation of the diazomethyl group's terminal nitrogen by the catalytic His164. This leads to the expulsion of a stable dinitrogen molecule (N₂) and the formation of a stable thioether linkage between the inhibitor and the Cys25 residue, rendering the enzyme permanently inactive.[7]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the design of cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The affinity-labelling of cathepsin S with peptidyl diazomethyl ketones. Comparison with the inhibition of cathepsin L and calpain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. pure.qub.ac.uk [pure.qub.ac.uk]

- 7. Structural basis for reversible and irreversible inhibition of human cathepsin L by their respective dipeptidyl glyoxal and diazomethylketone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Peptidyl Diazomethyl Ketones: From Discovery to Application

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidyl diazomethyl ketones represent a pivotal class of irreversible inhibitors highly specific for cysteine proteases. Since their initial description, they have become indispensable tools in biochemistry and medicinal chemistry for studying enzyme function and as foundational structures for drug design. Unlike their more promiscuous chloromethyl ketone analogs, peptidyl diazomethyl ketones exhibit a distinct mechanism, alkylating the active site cysteine thiol with high selectivity. This guide provides an in-depth exploration of their history, mechanism of action, synthesis, and inhibitory characteristics, offering a comprehensive resource for researchers in the field.

Discovery and History

The development of peptidyl diazomethyl ketones arose from the need for highly selective affinity-labeling reagents for proteases. Early work with peptidyl chloromethyl ketones demonstrated their utility in inactivating both serine and cysteine proteases[1]. However, the quest for reagents specific only to the cysteine class led to the investigation of the diazomethyl ketone warhead.

A seminal 1981 paper by G.D. Green and E. Shaw established peptidyl diazomethyl ketones as specific inactivators of thiol (cysteine) proteinases[2]. Their work demonstrated that these compounds were highly effective against cysteine proteases like cathepsins but, crucially, were unreactive toward other classes of proteases such as serine, aspartic, and metalloproteases under standard conditions[3]. This specificity was a significant breakthrough, allowing for more precise dissection of protease function in complex biological systems. It was noted that in the presence of cupric ions, these compounds could inactivate acid (aspartic) proteinases, but this proceeded through a different, carbene-based mechanism[3]. The research highlighted that the peptide portion of the inhibitor dictates the specificity for a particular enzyme, while the diazomethyl ketone group serves as the irreversible inactivating warhead[2][3].

Caption: A timeline of key milestones in the history of peptidyl diazomethyl ketones.

Mechanism of Action

Peptidyl diazomethyl ketones are mechanism-based inhibitors that function via affinity labeling. The peptide sequence of the inhibitor directs it to the active site of a target cysteine protease through non-covalent interactions, mimicking a natural substrate. Once bound, the active site cysteine, present as a highly nucleophilic thiolate ion (S⁻), attacks the inhibitor.

Unlike the reaction with chloromethyl ketones, the inactivation rate with diazomethyl ketones increases with decreasing pH[4]. This suggests that the reaction involves the protonated, neutral form of the active site thiol (S-H) rather than the thiolate anion[4]. Computational studies propose that the catalytic cysteine's mercaptide nucleophile initially binds to the inner diazo nitrogen. This intermediate then rearranges to form a stable thioether linkage (a beta-thioketone), releasing molecular nitrogen in the process[5]. This covalent modification of the catalytic cysteine residue results in irreversible inactivation of the enzyme. A key advantage of these inhibitors is their stability in the presence of simple thiols like glutathione and mercaptoethanol, contributing to their specificity in a cellular context[3][6].

Caption: The mechanism of irreversible inhibition of cysteine proteases.

Experimental Protocols

General Synthesis of Peptidyl Diazomethyl Ketones

The synthesis of peptidyl diazomethyl ketones is challenging due to the acid-labile nature of the diazomethyl ketone functional group[3]. Therefore, this moiety is typically introduced in the final step of the synthesis. The most common method is the mixed anhydride coupling of an N-terminally protected peptide with diazomethane at low temperatures[3].

Protocol:

-

Peptide Preparation: The desired peptide sequence with an N-terminal blocking group (e.g., Benzyloxycarbonyl, Z-group) is synthesized using standard solution or solid-phase peptide synthesis methods. The C-terminal amino acid remains as a free carboxylic acid.

-

Mixed Anhydride Formation: The N-protected peptide is dissolved in a dry, aprotic solvent (e.g., anhydrous THF) and cooled to -15°C. N-methylmorpholine is added, followed by the dropwise addition of isobutyl chloroformate to form the mixed anhydride. The reaction is stirred for 10-15 minutes.

-

Reaction with Diazomethane: An ethereal solution of diazomethane (generated separately using a safe, modern procedure, e.g., from a diazomethane generator) is added to the mixed anhydride solution at -15°C.

-

Reaction Progression: The reaction mixture is stirred at low temperature and allowed to slowly warm to room temperature overnight. The reaction progress can be monitored by the disappearance of the starting peptide (e.g., by TLC).

-

Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude product is purified, typically by recrystallization or silica gel chromatography, to yield the pure peptidyl diazomethyl ketone.

Caption: A generalized workflow for the synthesis of peptidyl diazomethyl ketones.

Enzyme Inactivation Assay

The potency of peptidyl diazomethyl ketones is determined by measuring their inactivation kinetics against a target protease.

Protocol:

-

Enzyme Activation: The cysteine protease is pre-incubated in an assay buffer (e.g., 0.05 M Tris, pH 7.8) containing a reducing agent like dithiothreitol (DTT) to ensure the active site cysteine is in its reduced, active state[3].

-

Inactivation Reaction: The inactivation is initiated by adding a known concentration of the peptidyl diazomethyl ketone inhibitor (typically dissolved in DMSO) to the activated enzyme solution at a controlled temperature (e.g., 25°C)[3].

-

Time-Course Monitoring: At specific time intervals, aliquots of the enzyme-inhibitor mixture are withdrawn and diluted into a solution containing a fluorogenic or chromogenic substrate for the enzyme (e.g., Cbz-Phe-Arg-AMC for cathepsin L)[7].

-

Activity Measurement: The residual enzyme activity is measured by monitoring the rate of substrate hydrolysis (e.g., via fluorescence or absorbance).

-

Data Analysis: The apparent pseudo-first-order rate constants of inactivation (k_obs) are determined from the slopes of semi-logarithmic plots of residual enzymatic activity versus time[3]. The second-order rate constant (k₂ or k_inact/Kᵢ), which reflects the inhibitor's potency, is calculated by dividing k_obs by the inhibitor concentration.

Quantitative Inhibitory Data

The effectiveness of peptidyl diazomethyl ketones is highly dependent on the peptide sequence, which determines the affinity for the target protease. The following tables summarize key quantitative data for the inhibition of various cysteine proteases.

| Inhibitor | Target Protease | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Conditions | Reference |

| Z-Leu-Leu-Nle-CHN₂ | Cathepsin S | 4.6 x 10⁶ | pH 6.5, 25°C | [8] |

| Z-Val-Val-Nle-CHN₂ | Cathepsin S | 1.1 x 10⁶ | pH 6.5, 25°C | [8] |

| Z-Val-Val-Nle-CHN₂ | Cathepsin L | 3,300 | pH 5.5, 25°C | [8] |

| Z-Phe-Tyr(t-Bu)-CHN₂ | Cathepsin L | 2.5 x 10⁷ | pH 5.5, 25°C | [8] |

| Z-Phe-Tyr(t-Bu)-CHN₂ | Cathepsin S | 2,100 | pH 6.5, 25°C | [8] |

| Z-Phe-Ala-CHN₂ | Cathepsin B | High (not quantified) | - | [3] |

| Z-Lys-CHN₂ | Clostripain | High (not quantified) | - | [3] |

| Gly-Phe-CHN₂ | Cathepsin C | Effective at 10⁻⁷ to 10⁻⁸ M | - | [3] |

Note: Z = Benzyloxycarbonyl, Nle = Norleucine, t-Bu = tert-Butyl.

Applications and Evolution

Peptidyl diazomethyl ketones are invaluable as:

-

Diagnostic Tools: Their high specificity makes them useful for identifying the involvement of cysteine proteases in biological pathways, both in vitro and in vivo[3].

-

Structural Probes: They are used to label the active sites of proteases for structural biology studies.

-

Therapeutic Leads: While their reactivity can be a concern for drug development, they have served as the foundation for developing other classes of inhibitors with improved pharmacological properties.

-

Precursors for Other Inhibitors: The diazomethyl ketone intermediate is a key precursor in the synthesis of other important inhibitor classes, such as peptidyl fluoromethyl ketones (FMKs) and chloromethyl ketones (CMKs)[9][10]. The FMKs, in particular, have gained preference due to their greater stability and lower non-specific reactivity[9].

The discovery of peptidyl diazomethyl ketones paved the way for a generation of targeted covalent inhibitors, a strategy that continues to be highly relevant in modern drug discovery.

References

- 1. The properties of peptidyl diazoethanes and chloroethanes as protease inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptidyl diazomethyl ketones are specific inactivators of thiol proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. Diazomethyl ketone substrate derivatives as active-site-directed inhibitors of thiol proteases. Papain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MNDO study of the mechanism of the inhibition of cysteine proteinases by diazomethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Impact of the Warhead of Dipeptidyl Keto Michael Acceptors on the Inhibition Mechanism of Cysteine Protease Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The affinity-labelling of cathepsin S with peptidyl diazomethyl ketones. Comparison with the inhibition of cathepsin L and calpain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications [mdpi.com]

- 10. researchgate.net [researchgate.net]

Z-Val-Val-Nle-diazomethylketone: A Technical Guide to Target Specificity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Val-Val-Nle-diazomethylketone is a potent and selective irreversible inhibitor of cathepsin S, a cysteine protease implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth analysis of the target specificity, mechanism of action, and relevant biological pathways associated with this compound. Detailed experimental protocols for the synthesis, purification, and kinetic analysis of this compound are provided to facilitate further research and drug development efforts.

Introduction

This compound belongs to the class of peptidyl diazomethyl ketones, which are known to be specific inactivators of thiol proteinases.[1] Its high potency and selectivity for cathepsin S make it a valuable tool for studying the biological roles of this enzyme and a potential lead compound for the development of therapeutic agents targeting cathepsin S-mediated pathologies.

Target Specificity and Potency

The target specificity of this compound has been primarily characterized against cysteine cathepsins. The available quantitative data highlights its remarkable selectivity for cathepsin S over other closely related cathepsins.

Table 1: Comparative Efficacy of this compound

| Target Enzyme | Relative Efficacy | Reference |

| Cathepsin S | Highly Effective | [2] |

| Cathepsin L | Over 300 times less effective than against Cathepsin S | [2] |

Further quantitative analysis against a broader panel of proteases is recommended to fully elucidate the selectivity profile.

Mechanism of Irreversible Inhibition

This compound functions as an irreversible inhibitor through a covalent modification of the active site of its target cysteine proteases. The mechanism involves a two-step process:

-

Initial Reversible Binding: The inhibitor first binds non-covalently to the active site of the enzyme, forming a reversible enzyme-inhibitor complex (E-I). This initial binding is guided by the peptidic nature of the inhibitor, which mimics the natural substrate of the enzyme.

-

Irreversible Covalent Modification: Following initial binding, the diazomethylketone moiety undergoes a chemical reaction with the active site cysteine residue. This results in the formation of a stable thioether bond, permanently inactivating the enzyme.

Caption: Mechanism of irreversible inhibition by this compound.

Signaling Pathways Modulated by Cathepsin S Inhibition

Inhibition of cathepsin S by this compound can significantly impact several key signaling pathways, primarily due to the central role of cathepsin S in antigen presentation and other cellular processes.

MHC Class II Antigen Presentation Pathway

Cathepsin S is a critical enzyme in the processing of the invariant chain (Ii) associated with major histocompatibility complex (MHC) class II molecules in antigen-presenting cells (APCs). Inhibition of cathepsin S blocks the final degradation of the CLIP fragment from the MHC class II groove, thereby preventing the loading of antigenic peptides and subsequent presentation to CD4+ T cells.

Caption: Inhibition of the MHC Class II pathway by Z-Val-Val-Nle-CHN2.

Experimental Protocols

Synthesis and Purification of this compound

This protocol is adapted from general methods for the synthesis of peptidyl diazomethyl ketones.

Materials:

-

Z-Val-Val-Nle-OH (protected tripeptide)

-

N-methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Diazomethane in diethyl ether (handle with extreme caution in a well-ventilated fume hood)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve Z-Val-Val-Nle-OH in anhydrous THF at -15°C.

-

Add N-methylmorpholine and isobutyl chloroformate to the solution and stir for 10 minutes to form the mixed anhydride.

-

Slowly add a freshly prepared ethereal solution of diazomethane to the reaction mixture at -15°C.

-

Allow the reaction to proceed for 1-2 hours at 0°C.

-

Quench the reaction by the dropwise addition of glacial acetic acid until the yellow color of diazomethane disappears.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Characterize the purified this compound by NMR and mass spectrometry.

Kinetic Analysis of Irreversible Inhibition of Cathepsin S

This protocol outlines the determination of the second-order rate constant (k_inact/K_I) for the irreversible inhibition of cathepsin S.

Materials:

-

Recombinant human cathepsin S

-

Fluorogenic cathepsin S substrate (e.g., Z-VVR-AMC)

-

This compound

-

Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the inhibitor in assay buffer.

-

Prepare a working solution of cathepsin S in assay buffer.

-

-

Inhibition Assay:

-

To the wells of a 96-well plate, add the serially diluted inhibitor solutions.

-

Add the cathepsin S solution to each well to initiate the pre-incubation.

-

Incubate the enzyme and inhibitor for various time points (e.g., 0, 5, 10, 20, 30 minutes) at 37°C.

-

Following each pre-incubation period, add the fluorogenic substrate to each well to start the reaction.

-

Immediately measure the fluorescence intensity kinetically over a set period (e.g., 15 minutes) with excitation at ~380 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Determine the initial velocity (rate of fluorescence increase) for each inhibitor concentration and pre-incubation time.

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this plot will give the observed rate of inactivation (k_obs).

-

Plot the k_obs values against the inhibitor concentrations.

-

Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I). The ratio k_inact/K_I represents the second-order rate constant of inhibition.

-

Caption: Experimental workflow for determining the kinetic parameters of irreversible inhibition.

Conclusion

This compound is a highly selective and potent irreversible inhibitor of cathepsin S. Its well-defined mechanism of action and its impact on key signaling pathways, particularly MHC class II antigen presentation, make it an invaluable research tool. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and detailed kinetic characterization of this compound, enabling further exploration of its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Z-Val-Val-Nle-diazomethylketone in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Val-Val-Nle-diazomethylketone is a potent and specific irreversible inhibitor of cathepsin S, a cysteine protease implicated in various physiological and pathological processes, including immune responses, cancer progression, and angiogenesis.[1] As a member of the peptidyl diazomethyl ketone class of inhibitors, it acts by forming a covalent bond with the active site cysteine of the protease.[2] While in vitro characterization has established its efficacy and selectivity, specific in vivo studies and established protocols for this compound are not extensively documented in publicly available literature.

Therefore, this document provides a comprehensive guide for researchers interested in utilizing this compound for in vivo investigations. The following sections include available in vitro data for this specific compound, a summary of in vivo studies conducted with other cathepsin S inhibitors to serve as a reference for experimental design, a generalized protocol for in vivo administration and analysis, and diagrams illustrating its mechanism of action and a typical experimental workflow.

Data Presentation

In Vitro Profile of this compound

The following table summarizes the known in vitro characteristics of this compound, emphasizing its primary target and selectivity.

| Compound | Target | Class | Efficacy | Source |

| This compound | Cathepsin S | Peptidyl diazomethyl ketone | 380 times more effective in inactivating cathepsin S than cathepsin L. | [1] |

Representative In Vivo Studies of Other Cathepsin S Inhibitors

Due to the limited availability of specific in vivo data for this compound, this table presents findings from studies on other cathepsin S inhibitors. This information can guide the design of in vivo experiments, including the selection of animal models, dosing regimens, and relevant endpoints.

| Compound | Animal Model | Dosage | Administration Route | Key In Vivo Effects | Source |

| Clik60 | Murine model of Sjögren's syndrome | 0.1 mg/mouse/day | Intraperitoneal | Blocked lymphocytic infiltration, abrogated the rise in serum autoantibodies, and led to recovery from autoimmune manifestations. | [3] |

| Dipeptidyl nitrile inhibitor | Murine MC38 syngeneic and MCF7 xenograft tumor models | 100 mg/kg | Not specified | Significantly reduced tumor volume. | [4] |

| CSI-75 | Murine models of multiple sclerosis (EAE) and rheumatoid arthritis (CIA) | Not specified | Oral | Significantly reduced disease score in both models. | [5] |

| LY3000328 | Healthy male human volunteers | Up to 300 mg (single dose) | Oral | Transient decrease in plasma cathepsin S activity followed by a prolonged increase in plasma cathepsin S mass. | [6] |

Mechanism of Action of this compound

This compound functions as an irreversible inhibitor of cathepsin S. The diazomethyl ketone moiety acts as a "warhead" that covalently modifies the active site cysteine residue of the enzyme, thereby permanently inactivating it.

Mechanism of irreversible inhibition of Cathepsin S.

Experimental Protocols

The following is a generalized protocol for in vivo studies using a cathepsin S inhibitor like this compound. This protocol should be adapted based on the specific research question, animal model, and preliminary in vitro and in vivo tolerability studies.

Animal Model Selection

-

Autoimmune Disease Models: For studying the role of cathepsin S in autoimmunity, models such as Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis or Collagen-Induced Arthritis (CIA) for rheumatoid arthritis are commonly used.[5]

-

Cancer Models: To investigate the impact on tumor growth and metastasis, syngeneic or xenograft tumor models are appropriate.[4]

-

General Considerations: The choice of animal model should be justified by the expression and known function of cathepsin S in the pathology of the chosen disease model.

Compound Formulation and Administration

-

Solubility: Peptidyl diazomethyl ketones can have poor aqueous solubility. It is crucial to determine an appropriate vehicle for in vivo administration. Common vehicles include PBS, DMSO, or a combination of solvents like DMSO and polyethylene glycol (PEG). A thorough solubility and stability assessment in the chosen vehicle is required.

-

Route of Administration:

-

Intraperitoneal (i.p.) injection: This route is often used for initial in vivo studies and has been employed for cathepsin S inhibitors like Clik60.[3]

-

Oral gavage: For assessing the potential of a compound as an oral therapeutic, this route is necessary. Formulation may need to be optimized for oral bioavailability.[5]

-

Subcutaneous (s.c.) or Intravenous (i.v.) injection: These routes can also be considered depending on the desired pharmacokinetic profile.

-

-

Dosage and Dosing Frequency:

-

A dose-ranging study should be performed to determine the optimal dose that provides target engagement without significant toxicity.

-

The dosing frequency will depend on the half-life of the compound and the desired duration of target inhibition.

-

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo study evaluating a cathepsin S inhibitor.

Generalized workflow for an in vivo efficacy study.

Endpoint Analysis

-

Efficacy Assessment:

-

Autoimmune Models: Monitor clinical signs of disease (e.g., paralysis in EAE, paw swelling in CIA).

-

Cancer Models: Measure tumor volume and weight. Assess metastasis if applicable.

-

-

Histopathology: Collect relevant tissues (e.g., spleen, lymph nodes, tumor, affected organs) for histological analysis to assess inflammation, tissue damage, or changes in tumor morphology.

-

Biomarker Analysis:

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:

-

PK: Measure the concentration of the compound in plasma and tissues over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

-

PD: Assess target engagement by measuring the activity of cathepsin S in tissues or peripheral blood mononuclear cells (PBMCs) ex vivo.

-

Safety and Toxicology

-

Preliminary toxicity studies are essential to determine the maximum tolerated dose (MTD).

-

Monitor animals for signs of toxicity, including weight loss, changes in behavior, and any adverse clinical signs.

-

At the end of the study, major organs should be collected for histopathological examination to identify any potential organ toxicity.

Conclusion

References

- 1. Thermo Scientific Chemicals Z-Val-Val-Nle Diazomethyl Ketone 50 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A bioavailable cathepsin S nitrile inhibitor abrogates tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic dosing of an orally active, selective cathepsin S inhibitor suppresses disease in models of autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Z-Val-Val-Nle-diazomethylketone in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Val-Val-Nle-diazomethylketone is a potent, irreversible inhibitor of cysteine proteases, particularly effective against cathepsins.[1][2] As a member of the peptidyl diazomethyl ketone class of compounds, it acts as a specific inactivator of thiol proteinases.[1][2] This inhibitor is a valuable tool in studying the roles of specific cysteine proteases in various physiological and pathological processes. Its high efficacy and specificity make it a crucial reagent in drug discovery and development, particularly in research areas involving immune responses, cancer, and neurodegenerative disorders.

These application notes provide a comprehensive guide to preparing and utilizing stock solutions of this compound in Dimethyl Sulfoxide (DMSO), ensuring reproducible and reliable experimental outcomes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

| Parameter | Value | Source(s) |

| Molecular Weight | 487.60 g/mol | [2] |

| Physical Form | White to off-white powder | [2] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3][4] |

| Recommended Stock Solution Concentration | 10 mM | [3] |

| Storage of Powder | -20°C to -80°C | [5] |

| Storage of Stock Solution | -20°C to -80°C in aliquots | [5] |

| Typical Working Concentration | 1-100 µM in cell-based assays | [3] |

| Final DMSO Concentration in Assay | ≤ 0.5% to avoid cytotoxicity | [5] |

Mechanism of Action: Irreversible Inhibition of Cysteine Proteases

This compound irreversibly inhibits cysteine proteases through a specific covalent modification of the active site cysteine residue. The catalytic mechanism of cysteine proteases involves a nucleophilic attack by the thiolate ion of the active site cysteine on the carbonyl carbon of the peptide substrate. The diazomethyl ketone moiety of the inhibitor mimics the substrate and is attacked by the active site cysteine. This leads to the formation of a stable thioether bond, effectively and irreversibly inactivating the enzyme.

Figure 1. Mechanism of irreversible inhibition of cysteine proteases.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh out the desired amount of the inhibitor powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.876 mg of the compound (Molecular Weight = 487.6 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For a 10 mM stock solution from 4.876 mg, add 1 ml of DMSO.

-

Mixing: Vortex the solution gently until the powder is completely dissolved.[6] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]

-

Storage: Store the aliquots at -20°C or -80°C, protected from light.[5] When stored properly, the stock solution should be stable for up to 6 months.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

-

Handle the powdered compound in a chemical fume hood to avoid inhalation.

-

DMSO can facilitate the absorption of substances through the skin; therefore, avoid direct contact with the solution.[6]

-

Dispose of all waste materials according to your institution's guidelines for chemical waste.

Application: In Vitro Cathepsin S Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound against Cathepsin S in a cell-free system.

Experimental Workflow Diagram:

Figure 2. Workflow for a Cathepsin S inhibition assay.

Protocol 2: Cell-Based Assay for Cathepsin S Inhibition

This protocol outlines a general procedure for evaluating the efficacy of this compound in a cellular context.

Materials:

-

Cells expressing Cathepsin S (e.g., macrophage cell line)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Cell lysis buffer

-

Cathepsin S activity assay kit (containing a suitable fluorogenic substrate)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Inhibitor Treatment: Prepare working solutions of this compound by diluting the 10 mM DMSO stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Ensure the final DMSO concentration is below 0.5%.[5] Include a vehicle control with the same final concentration of DMSO.

-

Incubation: Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control. Incubate for a predetermined time (e.g., 1-4 hours) to allow for inhibitor uptake and interaction with the target enzyme.

-

Cell Lysis: After incubation, wash the cells with PBS and then lyse them according to the instructions of the Cathepsin S activity assay kit.

-

Activity Measurement: Measure the Cathepsin S activity in the cell lysates using the fluorogenic substrate provided in the assay kit, following the manufacturer's protocol.

-

Data Analysis: Determine the percentage of Cathepsin S inhibition for each concentration of the inhibitor compared to the vehicle control.

Conclusion

This compound is a powerful tool for studying cysteine proteases. Proper preparation and handling of its DMSO stock solution are critical for obtaining accurate and reproducible results. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this inhibitor in their studies.

References

Application Notes and Protocols for Cathepsin S Inhibition using Z-Val-Val-Nle-diazomethylketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the degradation of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). This process is essential for the loading of antigenic peptides onto MHC class II molecules and their subsequent presentation to CD4+ T cells, thereby initiating an adaptive immune response. Due to its pivotal role in immune regulation and its activity at neutral pH, cathepsin S has emerged as a significant therapeutic target for various autoimmune diseases, inflammatory disorders, and certain cancers.

Z-Val-Val-Nle-diazomethylketone is a potent and selective irreversible inhibitor of cathepsin S. As a peptidyl diazomethylketone, it acts by forming a covalent bond with the active site cysteine residue of the enzyme, leading to its inactivation. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for the effective inhibition of cathepsin S in various experimental settings.

Quantitative Data Summary

| Inhibitor | Target Enzyme | Parameter | Value | Reference |

| Z-Leu-Leu-Nle-CHN₂ | Cathepsin S | k₂ₙ𝒹 (second-order rate constant of inactivation) | 4.6 x 10⁶ M⁻¹s⁻¹ (at 1 nM) | [1] |

| Z-Val-Val-Nle-CHN₂ | Cathepsin S vs. Cathepsin L | Relative Inactivation Efficacy | >300-fold more effective against Cathepsin S | [1] |

Based on the high second-order rate constant of the structurally similar Z-Leu-Leu-Nle-CHN₂, it can be inferred that This compound is a highly potent irreversible inhibitor of cathepsin S, likely exhibiting effective inhibition in the low nanomolar range. The optimal concentration for complete and specific inhibition in a given experimental system should be determined empirically using the protocols outlined below.

Signaling Pathway: MHC Class II Antigen Presentation

Cathepsin S plays a critical role in the MHC class II antigen presentation pathway. The following diagram illustrates the key steps and the point of intervention for this compound.

Caption: Role of Cathepsin S in MHC Class II Antigen Presentation and its Inhibition.

Experimental Protocols

In Vitro Enzymatic Assay for Determining Inhibitor Potency (kᵢₙₐ꜀ₜ / Kᵢ)

This protocol outlines the determination of the inactivation kinetics of this compound against purified cathepsin S.

Materials:

-

Recombinant human cathepsin S (active)

-

This compound

-

Fluorogenic cathepsin S substrate (e.g., Z-VVR-AMC or Ac-KQKLR-AMC)

-

Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 5 mM EDTA, 5 mM DTT, pH 6.5

-

DMSO (for inhibitor stock solution)

-

96-well black microplates

-

Fluorometric plate reader (Excitation: ~380-400 nm, Emission: ~460-505 nm)

Protocol:

-

Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of working concentrations (e.g., 1 nM to 1 µM).

-

Enzyme Preparation: Dilute the active cathepsin S in Assay Buffer to a final concentration of approximately 2-5 nM.

-

Inhibition Reaction:

-

In a microcentrifuge tube, pre-incubate the diluted cathepsin S with an equal volume of the various inhibitor concentrations at 37°C.

-

At specific time intervals (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

-

-

Activity Measurement:

-

Immediately add the aliquot from the inhibition reaction to a well of the 96-well plate containing the fluorogenic substrate (final concentration e.g., 50 µM) in Assay Buffer.

-

The final volume in each well should be 100-200 µL.

-

Immediately measure the fluorescence intensity over time (kinetic read) for 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Determine the initial velocity (rate of fluorescence increase) for each time point and inhibitor concentration.

-